3-Cyano-4-methoxyphenyl acetate
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Overview
Description
3-Cyano-4-methoxyphenyl acetate is an organic compound with a molecular formula of C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with an acetate ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methoxyphenyl acetate typically involves the reaction of 4-methoxyphenyl acetic acid with a cyano group donor. One common method is the esterification of 4-methoxyphenyl acetic acid with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: 3-Amino-4-methoxyphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Cyano-4-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity of the compound. The acetate ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl acetic acid: Lacks the cyano group, making it less reactive in certain types of reactions.
3-Cyano-4-hydroxyphenyl acetate: The hydroxyl group (-OH) can participate in hydrogen bonding, affecting its solubility and reactivity.
3-Cyano-4-methylphenyl acetate: The methyl group (-CH3) can influence the steric properties of the compound, affecting its interactions with other molecules.
Uniqueness
3-Cyano-4-methoxyphenyl acetate is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
61234-70-6 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3-cyano-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-5H,1-2H3 |
InChI Key |
AQYTWKBRBKRSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)C#N |
Origin of Product |
United States |
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